

# Application Notes: Investigating the Influence of 2-Oxoglutaric Acid on Gene Expression

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Compound of Interest		
Compound Name:	2-Oxoglutaric Acid	
Cat. No.:	B7765302	Get Quote

#### Introduction

**2-Oxoglutaric Acid** (2-OG), also known as alpha-ketoglutarate (α-KG), is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle.[1][2][3] Beyond its central role in cellular energy metabolism, 2-OG functions as a master regulator of gene expression by acting as a key cofactor for a large family of Fe(II)/2-OG-dependent dioxygenases.[4][5] These enzymes play critical roles in various cellular processes, including epigenetic modifications, hypoxia sensing, and collagen biosynthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the effects of 2-OG on gene expression.

The primary mechanism by which 2-OG influences gene expression is through its role as a substrate for enzymes that modify chromatin, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes catalyze the oxidation of 5-methylcytosine (5mC), initiating a DNA demethylation pathway, while JmjC enzymes demethylate histones. Both processes are fundamental in altering chromatin structure and regulating transcriptional activity. Consequently, fluctuations in intracellular 2-OG levels can directly impact the epigenetic landscape and lead to widespread changes in gene expression.

## Key Signaling Pathways Involving 2-Oxoglutaric Acid



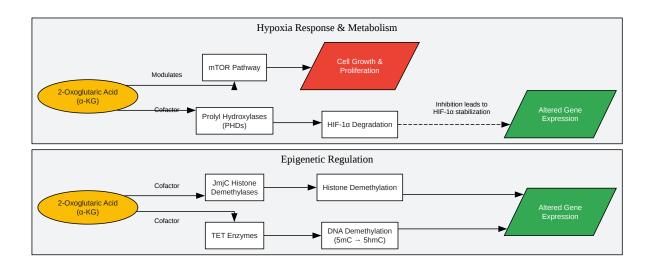




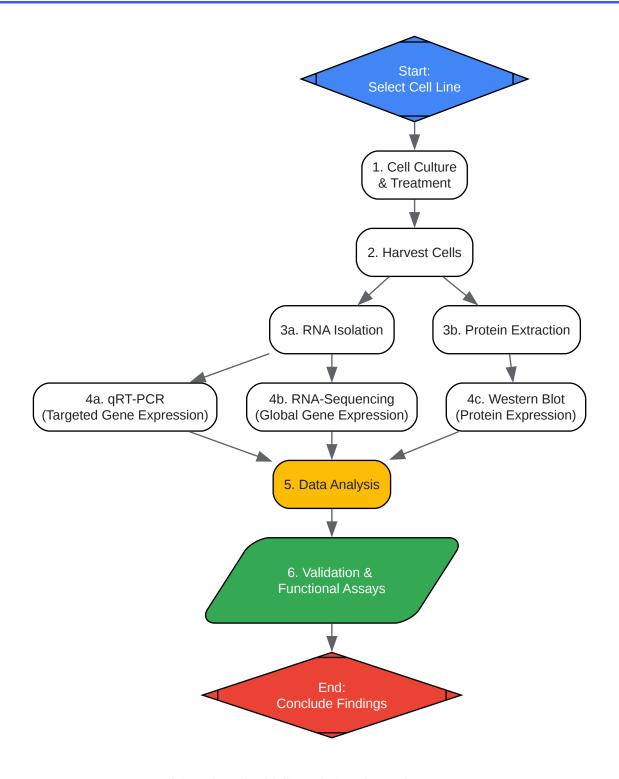
2-OG is a central node in cellular signaling, influencing gene expression through several interconnected pathways.

- Epigenetic Regulation via Dioxygenases: 2-OG is an essential cofactor for TET enzymes and JmjC histone demethylases. TET enzymes convert 5-methylcytosine (5mC) to 5hydroxymethylcytosine (5hmC), a key step in active DNA demethylation that is often associated with increased gene expression. JmjC-domain-containing enzymes remove methyl groups from histone proteins, which can either activate or repress gene transcription depending on the specific histone residue.
- HIF-1α Signaling: Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs), which are also 2-OG-dependent dioxygenases, hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation. During hypoxia, the lack of oxygen limits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.
- mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism. 2-OG has been shown to modulate mTOR signaling. Some studies suggest that 2-OG can inhibit the mTOR pathway, mimicking a state of dietary restriction and activating processes like autophagy. Conversely, other evidence indicates that glutamine-derived 2-OG can activate mTORC1, promoting protein synthesis.









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